molecular formula C11H12O3 B8714904 Allyl 4-hydroxymethylbenzoate

Allyl 4-hydroxymethylbenzoate

Cat. No. B8714904
M. Wt: 192.21 g/mol
InChI Key: LLOJUHCPWCXSSQ-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

To an alkoxide solution prepared from sodium hydride (60% in oil, 1.60 g, 40.0 mmol) and allyl alcohol (100 mL) was added methyl 4-hydroxymethylbenzoate (3.32 g, 20.0 mmol) under ice-cooling. The resulting mixture was stirred at room temperature for 6 h, adjusted with 1N hydrochloric acid to pH 3, and then concentrated under reduced pressure. To the residue was added ethyl acetate (150 mL), and the mixture was washed successively with 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was separated and purified by silica gel column chromatography (hexane-ethyl acetate, 5:2) to give 3.59 g (93%) of allyl 4-hydroxymethylbenzoate as a pale-yellow oil.
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1.Cl.[CH2:16](O)[CH:17]=C>>[OH:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH2:12][CH:16]=[CH2:17])=[O:10])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate (150 mL)
WASH
Type
WASH
Details
the mixture was washed successively with 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane-ethyl acetate, 5:2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1=CC=C(C(=O)OCC=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.